6-amino-2-(8-methyl-5-quinolinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Overview
Description
The compound “6-amino-2-(8-methyl-5-quinolinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a complex organic molecule. It is a derivative of quinoline, a nitrogenous heterocyclic compound . Quinolines and their derivatives have a wide range of applications in medicinal and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline and its derivatives has attracted considerable attention due to their biological activities . Various methods have been developed for the efficient synthesis of these compounds . For instance, one method involves the use of aromatic aldehydes, N-methyl piperidin-4-one, and malononitrile for the synthesis of 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles .Molecular Structure Analysis
The molecular structure of “this compound” would be complex due to the presence of multiple rings and functional groups. The compound likely contains a quinoline ring, which is a fusion of a benzene ring and a pyridine nucleus .Chemical Reactions Analysis
The chemical reactions involving “this compound” would likely be complex due to the presence of multiple reactive sites on the molecule. The compound could potentially undergo a variety of reactions, including substitution, addition, and elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. As a derivative of quinoline, it would likely share some of the properties of quinolines, which are weakly basic heterocycles .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “6-amino-2-(8-methyl-5-quinolinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” could include the development of new synthesis methods, the exploration of its potential biological activities, and the investigation of its mechanism of action . There is also a societal expectation for chemists to produce greener and more sustainable chemical processes .
Properties
IUPAC Name |
6-amino-2-(8-methylquinolin-5-yl)benzo[de]isoquinoline-1,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O2/c1-12-7-10-18(14-6-3-11-24-20(12)14)25-21(26)15-5-2-4-13-17(23)9-8-16(19(13)15)22(25)27/h2-11H,23H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYFUTIHUVKZKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)N3C(=O)C4=C5C(=C(C=C4)N)C=CC=C5C3=O)C=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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